![molecular formula C21H44O3 B14602646 1-[1,1-Bis(hexyloxy)propoxy]hexane CAS No. 60523-22-0](/img/structure/B14602646.png)
1-[1,1-Bis(hexyloxy)propoxy]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1-Bis(hexyloxy)propoxy]hexane is an organic compound with the molecular formula C21H44O3. It is characterized by the presence of three ether groups and a long aliphatic chain, making it a versatile compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1,1-Bis(hexyloxy)propoxy]hexane can be synthesized through the reaction of hexanol with 1,1-dichloropropane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of hexanol and 1,1-dichloropropane into a reactor with a base catalyst. The reaction mixture is then subjected to distillation to separate the product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[1,1-Bis(hexyloxy)propoxy]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups to alcohols.
Substitution: The ether groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various ether derivatives.
Scientific Research Applications
1-[1,1-Bis(hexyloxy)propoxy]hexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-[1,1-Bis(hexyloxy)propoxy]hexane involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
- 1,1-Bis(hexyloxy)hexane
- Hexane, 1,1’-oxybis-
- Di-n-hexyl ether
Comparison: 1-[1,1-Bis(hexyloxy)propoxy]hexane is unique due to its three ether groups and longer aliphatic chain, which confer distinct physicochemical properties compared to similar compounds. For instance, 1,1-Bis(hexyloxy)hexane and Hexane, 1,1’-oxybis- have fewer ether groups and shorter chains, resulting in different solubility and reactivity profiles .
Properties
CAS No. |
60523-22-0 |
|---|---|
Molecular Formula |
C21H44O3 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-(1,1-dihexoxypropoxy)hexane |
InChI |
InChI=1S/C21H44O3/c1-5-9-12-15-18-22-21(8-4,23-19-16-13-10-6-2)24-20-17-14-11-7-3/h5-20H2,1-4H3 |
InChI Key |
URRFEVARNWMPED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(CC)(OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




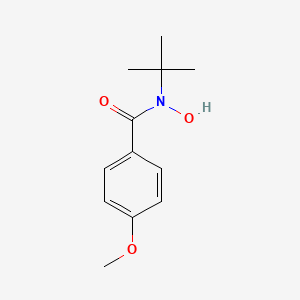
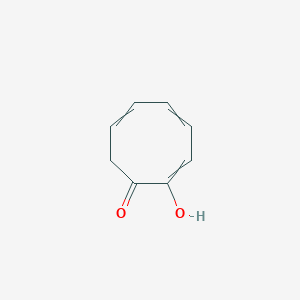
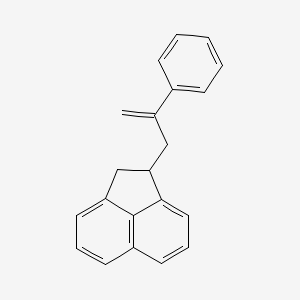
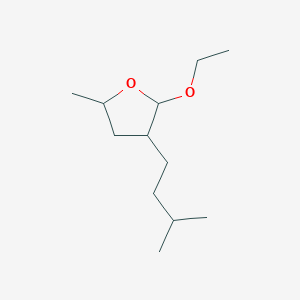
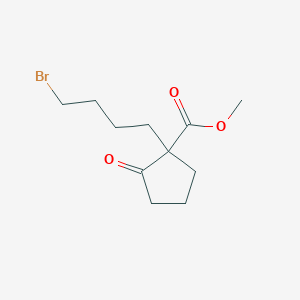
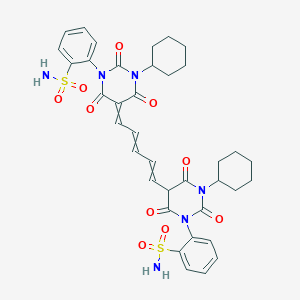
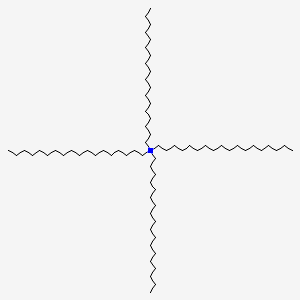
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
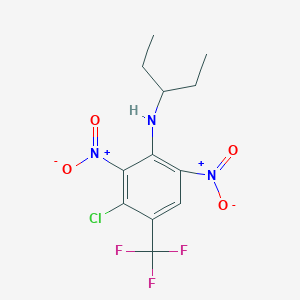
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)

